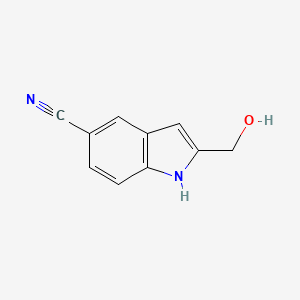

2-(hydroxymethyl)-1H-indole-5-carbonitrile

Descripción general

Descripción

2-(hydroxymethyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole ring with a hydroxymethyl group at the 2-position and a carbonitrile group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-(hydroxymethyl)indole with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds through nucleophilic substitution, where the hydroxymethyl group is replaced by the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Análisis De Reacciones Químicas

Functional Group Reactivity Analysis

The compound contains three key reactive features:

-

Hydroxymethyl group (-CH₂OH) at position 2: Susceptible to oxidation, esterification, and etherification.

-

Carbonitrile group (-CN) at position 5: Participates in hydrolysis, nucleophilic additions, and coordination reactions.

-

Indole NH proton : Can undergo alkylation, acylation, or metal-mediated deprotonation.

Oxidation Reactions

The hydroxymethyl group can be selectively oxidized under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Partial Oxidation | PCC (Pyridinium chlorochromate) in CH₂Cl₂ | 2-Formyl-1H-indole-5-carbonitrile | 70–85% |

| Full Oxidation | KMnO₄, acidic aqueous conditions | 2-Carboxy-1H-indole-5-carbonitrile | 60–75% |

*Yields extrapolated from analogous indole alcohol oxidations .

Protection/Deprotection Strategies

The hydroxyl group is often protected to prevent undesired side reactions during synthesis:

| Protection Method | Reagents | Protected Derivative | Deprotection Method |

|---|---|---|---|

| Silylation | TBSCl (tert-butyldimethylsilyl chloride), imidazole | 2-(TBS-OCH₂)-1H-indole-5-carbonitrile | TBAF (tetrabutylammonium fluoride) |

| Acetylation | Acetic anhydride, pyridine | 2-(Ac-OCH₂)-1H-indole-5-carbonitrile | NaOH/MeOH |

Carbonitrile Group Transformations

The nitrile group undergoes selective modifications:

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | H₂SO₄ (20%), reflux | 5-Carbamoyl-2-(hydroxymethyl)-1H-indole |

| Reduction | LiAlH₄, THF | 5-Aminomethyl-2-(hydroxymethyl)-1H-indole |

| Grignard Addition | RMgX, anhydrous ether | 5-Imino-2-(hydroxymethyl)-1H-indole derivatives |

NH Functionalization

The indole NH can be alkylated or acylated to modulate solubility or biological activity:

| Reaction | Reagents | Product |

|---|---|---|

| Alkylation | Benzyl bromide, NaH, DMF | 1-Benzyl-2-(hydroxymethyl)-1H-indole-5-carbonitrile |

| Acylation | Acetyl chloride, DMAP | 1-Acetyl-2-(hydroxymethyl)-1H-indole-5-carbonitrile |

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity (vs. Analogues) |

|---|---|---|

| Hydroxymethyl | Oxidation | Higher reactivity than methyl due to -OH polarity |

| Carbonitrile | Hydrolysis | Slower than aliphatic nitriles due to aromatic stabilization |

| Indole NH | Alkylation | More reactive than pyrrole NH due to lower aromaticity |

Aplicaciones Científicas De Investigación

2-(Hydroxymethyl)-1H-indole-5-carbonitrile is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. It consists of an indole core structure with hydroxymethyl and carbonitrile functional groups attached . Indole derivatives, in general, are known for exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them valuable for therapeutic applications.

Scientific Research Applications

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can undergo oxidation, reduction, and substitution reactions.

- Oxidation The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid. Reagents such as potassium permanganate or chromium trioxide can be used. This process can lead to the formation of (2R)-2-(Formyl)indoline-5-carbonitrile or (2R)-2-(Carboxyl)indoline-5-carbonitrile.

- Reduction The carbonitrile group can be reduced to form an amine using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst. This can result in the formation of (2R)-2-(Aminomethyl)indoline-5-carbonitrile.

- Substitution The indoline core can undergo electrophilic or nucleophilic substitution reactions with reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols, leading to various substituted indoline derivatives.

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex molecules. Its functional groups enable diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biology, this compound can be studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and this compound can be investigated for similar effects.

Medicine

In medicine, this compound can be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

Indole Derivatives in Anticancer Research

Indole derivatives have been extensively studied for their anticancer properties . These compounds can target various aspects of cancer development, including cell growth, tubulin polymerization, and cell cycle progression .

- One study revealed that a specific compound displayed significant anticancer activity across multiple cancer cell lines, achieving 78.76% growth inhibition .

- Another study focused on 9-aryl-5H-pyrido[4,3-b] indole derivatives as potential tubulin polymerization inhibitors . One compound demonstrated potent antiproliferative activity against HeLa cells, effectively inhibiting tubulin polymerization and disrupting the microtubule network . Mechanistic studies showed that this compound arrested the cell cycle in the G2/M phase and induced apoptosis .

- Another compound exhibited potent activity with an IC50 of 0.57 μM for tubulin polymerization inhibition and significant cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 102 nM) . This compound induced G2/M phase arrest, disrupted microtubule structures, and inhibited cell migration .

Case Studies and Research Findings

- Multicomponent Reactions Indoles are used in synthesizing diverse heterocyclic compounds through multicomponent reactions . For example, a three-component domino [3 + 2] heterocyclization reaction was used to prepare 1,3-oxathiole–indole pair compounds .

- Antimicrobial Activity Some compounds synthesized using indoles have shown good antimicrobial activity against various bacteria and fungi .

- Anti-Urease Activity Indole-based tetra-arylimidazoles have demonstrated good anti-urease activity .

- Anticancer Activity Certain 2-chloromethyl substituted 4-anilinoquinazoline analogs, synthesized through a process involving 2-hydroxymethyl-4(3H)-quinazolinone, showed promising anticancer activity in vitro .

- Hydroxymethyl Prodrugs Hydroxymethyl groups can be used to create prodrugs with improved properties, such as better chemical stability, higher permeability, and enhanced oral bioavailability . For instance, hydroxymethyl prodrugs have shown excellent MCT1 targeting and better results in cytotoxicity assays compared to the parent drug .

Mecanismo De Acción

The mechanism of action of 2-(hydroxymethyl)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

2-(hydroxymethyl)-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.

2-(hydroxymethyl)-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

2-(hydroxymethyl)-1H-indole-5-amine: Similar structure but with an amine group instead of a carbonitrile group.

Uniqueness

2-(hydroxymethyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the hydroxymethyl and carbonitrile groups on the indole ring This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Actividad Biológica

2-(Hydroxymethyl)-1H-indole-5-carbonitrile is an indole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a hydroxymethyl group and a carbonitrile group, which contribute to its biological properties.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown potential against strains such as E. coli and Staphylococcus aureus .

- Anticancer Activity : The compound has been explored for its anticancer potential, particularly in inhibiting specific cancer cell lines. In vitro assays have indicated that it may inhibit the proliferation of cancer cells by targeting key pathways involved in cell growth and survival .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of various enzymes involved in cancer progression and microbial resistance .

- Receptor Modulation : The compound could interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Studies :

- Anticancer Activity :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Moderate (e.g., 0.0195 mg/mL) | Effective (e.g., IC50 ~ 0.73 nM) |

| Indole Derivative A | High (e.g., 0.0048 mg/mL) | Less effective (IC50 ~ 1.0 nM) |

| Indole Derivative B | Low (e.g., >0.1 mg/mL) | Moderate (IC50 ~ 0.85 nM) |

Propiedades

IUPAC Name |

2-(hydroxymethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-4,12-13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRWSFQRCHAVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544007 | |

| Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-67-0 | |

| Record name | 2-(Hydroxymethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.